![molecular formula C17H18N4O2S2 B2534842 2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide CAS No. 2415517-59-6](/img/structure/B2534842.png)
2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide
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Overview
Description
Synthesis Analysis
Several synthetic approaches have been explored for related thieno[3,2-d]pyrimidine derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and 4-ones. Heating thiophene-2-carboxamides in formic acid led to the formation of thieno[3,2-d]pyrimidin-4-ones. Additionally, reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) and pyrrolidine yielded related compounds .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is > 300°C .
- IR Spectra : Key absorption bands include 3132 cm⁻¹ (NH), 2214 cm⁻¹ (C≡N), and 1708 cm⁻¹, 1658 cm⁻¹ (2 C=O) .
- NMR Spectra : Proton NMR signals appear in the range of 3.38–4.00 ppm (CH₂), 3.83–3.85 ppm (CH₂), 6.82–7.47 ppm (ArH), and 12.15 ppm (NH) .
properties
IUPAC Name |
2-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-25(23,9-7-13-4-2-1-3-5-13)20-14-10-21(11-14)17-16-15(6-8-24-16)18-12-19-17/h1-6,8,12,14,20H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBAQZFCHGEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NS(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)ethane-1-sulfonamide |
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